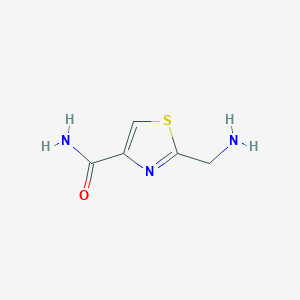![molecular formula C15H16FN3O3 B2490665 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide CAS No. 2223721-66-0](/img/structure/B2490665.png)
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide is a complex organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant biological and chemical properties
Preparation Methods
The synthesis of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced via nucleophilic substitution reactions.
Acetylation and Carboxamidation: The final steps involve acetylation and carboxamidation to obtain the desired compound.
Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide can be compared with other azetidine derivatives, such as:
1-Acetyl-3-azetidinecarboxamide: Lacks the fluorophenyl group, leading to different chemical and biological properties.
N-(4-Fluorophenyl)-2-oxoazetidine-3-carboxamide: Similar structure but without the acetyl group, affecting its reactivity and applications.
The presence of the 4-fluorophenyl group and the acetyl group in this compound makes it unique, providing specific chemical reactivity and biological activity that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-acetyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-9(20)18-6-10(7-18)14(21)17-13-8-19(15(13)22)12-4-2-11(16)3-5-12/h2-5,10,13H,6-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMCZMHLELAHPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)


![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)

![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)


![3-[(4,6-Dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde oxime](/img/structure/B2490597.png)

![1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2490599.png)


